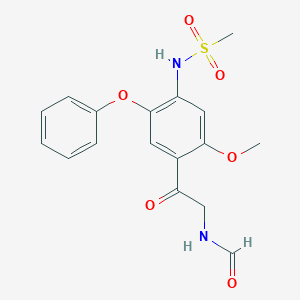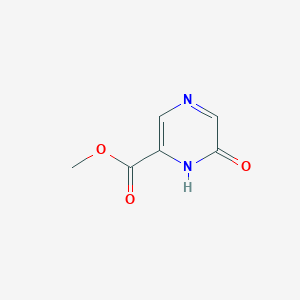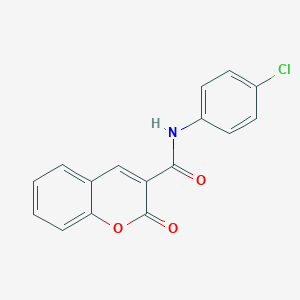
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as CHC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. CHC belongs to the class of coumarin derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but several studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. For instance, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2 activity, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can reduce inflammation and pain.
生化和生理效应
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In vitro and in vivo studies have demonstrated that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potent pharmacological activity, which makes it an attractive candidate for drug development. Additionally, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of using N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, particularly its effects on various signaling pathways in the body.
2. Investigation of the potential applications of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
3. Development of new drug formulations based on N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide, such as nanoparticles or liposomes, to improve its pharmacokinetic and pharmacodynamic properties.
4. Investigation of the potential synergistic effects of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide with other drugs or compounds, which may enhance its therapeutic efficacy.
In conclusion, N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide is a promising compound with potent pharmacological activity and potential applications in various fields, including medicinal chemistry and drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonium hydroxide to obtain N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide in high yield and purity.
科学研究应用
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Several studies have shown that N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits potent anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for drug development.
属性
CAS 编号 |
1847-02-5 |
|---|---|
产品名称 |
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |
分子式 |
C16H10ClNO3 |
分子量 |
299.71 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H10ClNO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |
InChI 键 |
RAXJGYMESDOVRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)Cl |
Pictograms |
Irritant |
同义词 |
N-(4-chlorophenyl)-2-oxo-2H-chromene-3-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



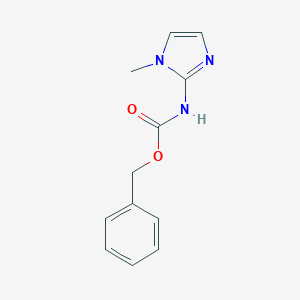
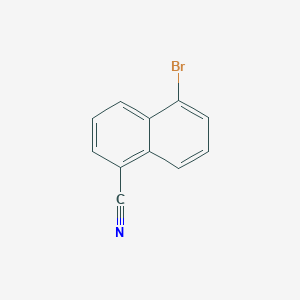
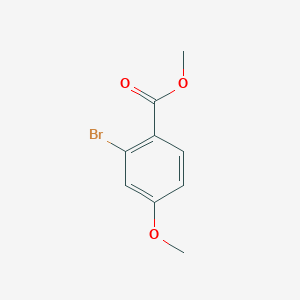
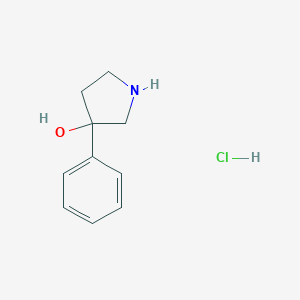
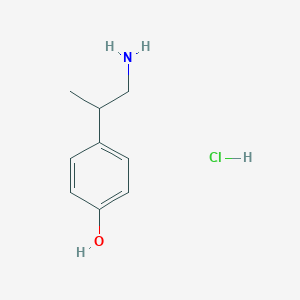
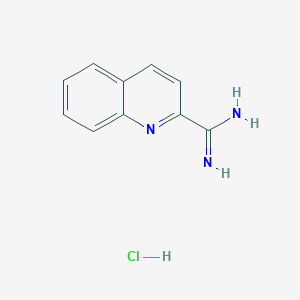
![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)
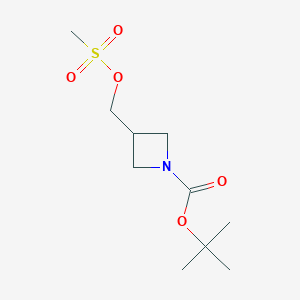
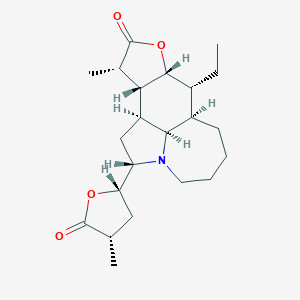
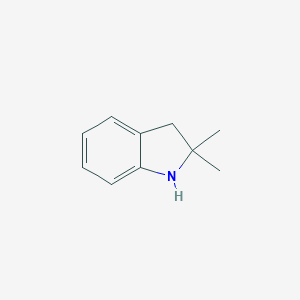
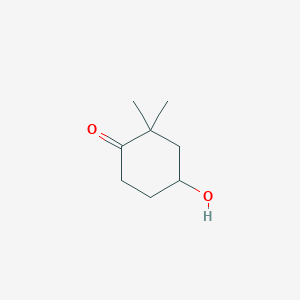
![(2S)-2-[[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B189811.png)
